DL-N,N(sup 2)-Dibenzylasparagine
Description
Foundational Context of Asparagine Derivatives in Organic Synthesis
Asparagine, the first amino acid to be isolated, has a rich history dating back to its discovery in 1806. wikipedia.org As a proteinogenic amino acid, its primary role in nature is as a building block of proteins. ug.edu.pl However, the reactivity of its side-chain amide and the α-amino and carboxyl groups has long been harnessed by chemists for the synthesis of a diverse array of organic molecules.
The protection of the amino and carboxyl groups of asparagine is a critical strategy in peptide synthesis and the creation of peptidomimetics. researchgate.net This protection prevents unwanted side reactions and allows for the selective formation of peptide bonds. Various protecting groups have been developed over the years, with the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, being a landmark in the field. researchgate.net This historical development of protecting group chemistry has paved the way for the synthesis of complex peptides and other amino acid-based structures. peptide.com
Beyond peptide synthesis, asparagine derivatives are valuable intermediates in the preparation of various heterocyclic compounds and other complex molecular architectures. The ability to modify the asparagine scaffold at its various functional groups makes it a versatile tool for synthetic chemists.
Scope and Significance of DL-N,N²-Dibenzylasparagine as a Synthetic Intermediate
Within the family of asparagine derivatives, DL-N,N²-Dibenzylasparagine emerges as a compound with particular synthetic utility. The presence of two benzyl (B1604629) groups, one on the α-amino group (N) and the other on the side-chain amide nitrogen (N²), imparts distinct properties and reactivity to the molecule. The benzylation of both nitrogen atoms renders them less nucleophilic and provides steric bulk, which can influence the stereochemical outcome of reactions at other sites of the molecule.
While specific, detailed synthetic applications of DL-N,N²-Dibenzylasparagine are not extensively documented in publicly available literature, the significance of analogous N,N-dibenzylated amino acids is recognized. A 1959 patent describes a process for preparing N,N-dibenzyl amino acids, highlighting their utility as crystalline compounds that are soluble in organic solvents, facilitating their purification and use in further chemical transformations. google.com
More recently, a 2022 study on the anticancer properties of a compound identified as N,N-dibenzylasparagine (NNDAsp) has brought renewed attention to this class of derivatives. google.com This research demonstrated that NNDAsp exhibits significant inhibition of colon cancer cell proliferation. google.com This biological activity underscores the potential of the dibenzylated asparagine scaffold as a lead structure in medicinal chemistry and drug discovery. The study suggests that NNDAsp may act as an asparagine analog, potentially interfering with metabolic pathways that are crucial for cancer cell growth. google.com It is important to note that the study does not explicitly state whether the tested NNDAsp was the DL-racemic mixture.
Historical Development and Current Research Trajectories
The historical development of DL-N,N²-Dibenzylasparagine is intrinsically linked to the broader evolution of amino acid chemistry and the development of protecting group strategies. The early 20th century saw the pioneering work of Emil Fischer and others in understanding and manipulating amino acids, which laid the groundwork for the synthesis of modified derivatives. researchgate.net The subsequent development of robust methods for N-alkylation and N-benzylation of amino acids provided the synthetic tools necessary to access compounds like DL-N,N²-Dibenzylasparagine.
Current research involving dibenzylated asparagine derivatives, as exemplified by the aforementioned anticancer study, is venturing into the realm of chemical biology and medicinal chemistry. The investigation into the biological activity of N,N-dibenzylasparagine opens up new avenues for the design of novel therapeutic agents. Future research will likely focus on elucidating the precise mechanism of action of such compounds, optimizing their structure to enhance their biological effects, and developing efficient and stereoselective synthetic routes to access specific enantiomers. The exploration of DL-N,N²-Dibenzylasparagine and its analogs as synthetic intermediates for the construction of biologically active molecules remains a promising area of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25800-55-9 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,4-bis(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-13-15-9-5-2-6-10-15)11-16(18(22)23)19-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,21)(H,22,23) |
InChI Key |
UTEIYYMJOOFGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dl N,n² Dibenzylasparagine and Its Analogs
Direct and Stepwise Synthesis of DL-N,N²-Dibenzylasparagine
The synthesis of DL-N,N²-Dibenzylasparagine can be approached through either a direct, one-pot method or a more controlled, stepwise procedure.
A plausible stepwise synthesis begins with commercially available DL-Asparagine. The carboxyl group is first protected as an ester (e.g., methyl ester) by reacting asparagine with methanol in the presence of an acid catalyst like sulfuric acid. google.com
The subsequent benzylation steps must be carefully controlled.
Reagents: Benzyl (B1604629) bromide or benzyl chloride are common benzylating agents. For the less reactive amide nitrogen, a strong base like sodium hydride (NaH) is often required to generate the corresponding anion, which then acts as the nucleophile. For the more reactive α-amino group, a weaker base such as sodium bicarbonate or triethylamine is sufficient.
Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to facilitate the reaction, especially when strong bases like NaH are employed.
Temperature: The initial benzylation of the α-amino group can often be performed at room temperature, while the benzylation of the side-chain amide may require elevated temperatures to proceed at a reasonable rate.
Optimization involves balancing these factors to maximize the yield of the desired dibenzylated product while minimizing side reactions. For example, using an excess of the benzylating agent and a strong base in a one-pot reaction with unprotected asparagine would likely lead to a complex mixture of products, including benzylation at the carboxylate oxygen. Therefore, a stepwise approach with appropriate protection is generally favored for higher purity and yield.
| Step | Reaction | Typical Reagents | Solvent | Key Consideration |
| 1 | Carboxyl Protection | Methanol, H₂SO₄ | Methanol | Prevents side reactions at the carboxyl group |
| 2 | α-Amino Benzylation | Benzyl Bromide, NaHCO₃ | DMF | Selective reaction due to higher nucleophilicity of α-amine |
| 3 | Side-Chain Benzylation | Sodium Hydride, Benzyl Bromide | Anhydrous THF | Requires strong base to deprotonate the amide |
| 4 | Deprotection | Aqueous NaOH or LiOH | Water/THF | Saponification of the ester to yield the final product |
Several challenges arise when attempting to synthesize DL-N,N²-Dibenzylasparagine:
Selectivity: The primary challenge is achieving selective benzylation at the two different nitrogen atoms without cross-reactivity or reaction at the carboxyl group. Over-alkylation is a common issue, where the secondary amine formed after the first benzylation is further alkylated. rsc.org
Reactivity of the Amide: The side-chain amide is significantly less nucleophilic than the α-amino group, making its alkylation difficult. Harsh reaction conditions (strong base, high temperature) are needed, which can lead to decomposition or other side reactions.
Racemization: The use of strong bases or high temperatures can risk racemization at the α-carbon, which is a concern if an enantiopure starting material is used and the goal is to maintain stereochemical integrity.
Solubility: Asparagine and its derivatives can have poor solubility in organic solvents, complicating the reaction setup and purification process. peptide.comgoogle.com Protecting the side-chain amide with groups like Trt or Tmob is a known strategy to improve solubility. peptide.comgoogle.com
Asymmetric Synthesis Approaches Towards Enantiopure N,N²-Dibenzylasparagine Derivatives
While the above sections focus on the racemic (DL) form, synthesizing enantiopure L- or D-N,N²-Dibenzylasparagine requires an asymmetric approach. The synthesis of nitrogen heterocycles and chiral amines is of significant interest in medicinal chemistry. organic-chemistry.org
The most straightforward approach is to start with an enantiopure starting material, such as L-asparagine or D-asparagine. The key challenge then becomes performing the synthetic steps without causing racemization of the chiral center. This generally means avoiding harsh basic conditions and high temperatures where possible.
Alternatively, enzymatic methods can be employed. For example, D-amino acids can be prepared from D,L-5-substituted hydantoins using enzymes like D-hydantoin hydrolase and N-carbamyl-D-amino acid hydrolase. google.com Such enzymatic resolutions could potentially be adapted to produce enantiopure precursors for the synthesis.
Another strategy involves the use of chiral auxiliaries. The asparagine starting material could be coupled to a chiral auxiliary, which would direct the subsequent benzylation reactions diastereoselectively. After the desired substitutions are made, the chiral auxiliary is cleaved to yield the enantiopure product. While more complex, this method can provide high levels of stereocontrol.
Rhodium-catalyzed asymmetric synthesis is another powerful tool, particularly for creating chiral N-allylic compounds, which could be precursors to N-benzyl derivatives. nih.gov These advanced catalytic methods offer pathways to high enantioselectivity but would require adaptation for the specific asparagine substrate. nih.gov
Chiral Auxiliaries and Enantioselective Catalysis in Asparagine Functionalization
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of amino acid derivatives for pharmaceutical and research applications. Chiral auxiliaries and enantioselective catalysis represent powerful strategies to achieve high levels of stereocontrol in the functionalization of asparagine. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
One of the key challenges in asparagine chemistry is its limited solubility, which can hinder reaction efficiency. The use of protecting groups on the side-chain amide, such as the trityl (Trt) group, not only mitigates this issue but can also influence the stereochemical environment around the molecule. For instance, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in common organic solvents like dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient and controlled reactions.
Recent advancements have explored various chiral auxiliaries to direct the synthesis of optically active amino acids. For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been effectively used as a chiral auxiliary. In the presence of nickel nitrate and a base, this auxiliary facilitates the isomerization at the α-position of racemic α-amino acids, leading to the formation of the corresponding (S)-amino acids with high optical purity after acidic hydrolysis of the intermediate complex. tcichemicals.com
Enantioselective catalysis, on the other hand, utilizes a chiral catalyst to create a chiral environment for the reaction, thereby favoring the formation of one enantiomer over the other. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. While specific examples directly targeting DL-N,N²-Dibenzylasparagine are not extensively detailed in the provided context, the principles of enantioselective catalysis are broadly applicable to asparagine derivatives. For instance, the development of catalysts for asymmetric C-H functionalization allows for the direct and stereoselective introduction of functional groups, which can be applied to protected asparagine scaffolds.
Furthermore, enantioselective crystallization has emerged as a novel technique for resolving racemic mixtures. Studies have shown that racemic D,L-asparagine can induce the spontaneous asymmetric resolution of other racemic amino acids, such as phenylalanine and tryptophan, through co-crystallization from an aqueous solution. researchgate.netnih.gov This phenomenon highlights the intrinsic chiral recognition properties of asparagine that can be exploited for stereochemical control.
The table below summarizes various chiral auxiliaries and their applications in asymmetric synthesis, providing a glimpse into the types of transformations that can be applied to asparagine functionalization.
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Alkylation, Aldol, Diels-Alder | Well-established structure-activity relationship; steric hindrance is removed after the reaction. |
| Pseudoephedrine and Pseudoephenamine | Alkylation | Forms a chiral amide; the methyl group directs the configuration of the addition product. wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of α-amino acids | Used with nickel nitrate to produce optically pure (S)-amino acids. tcichemicals.com |
| Camphorsultam | Various asymmetric transformations | Provides high diastereoselectivity in a range of reactions. |
| tert-Butanesulfinamide | Synthesis of chiral amines | Effective for the asymmetric synthesis of amines from imines. |
Diastereoselective Control in Related Asparagine Transformations
Diastereoselective control is crucial when a molecule with a pre-existing stereocenter undergoes a reaction that creates a new stereocenter. The goal is to control the relative stereochemistry of the newly formed center in relation to the existing one. In the context of asparagine derivatives, this is particularly relevant when modifying the side chain or the carbon backbone.
One common strategy for achieving diastereoselective control is substrate-controlled synthesis, where the inherent chirality of the starting material, such as L- or D-asparagine, directs the stereochemical outcome of the reaction. For instance, the reduction of a ketone or the addition of a nucleophile to an imine derived from a protected asparagine derivative can proceed with high diastereoselectivity due to steric hindrance imposed by the existing chiral center and protecting groups.
The use of chiral auxiliaries, as discussed in the previous section, is also a powerful method for diastereoselective control. By attaching a chiral auxiliary to the asparagine molecule, the auxiliary can create a biased steric environment, favoring the approach of a reagent from a specific direction and thus leading to the preferential formation of one diastereomer.
Furthermore, catalyst-controlled diastereoselective reactions offer a versatile approach. Chiral catalysts can create a chiral pocket around the substrate, and by choosing the appropriate catalyst enantiomer, one can often select for the formation of a specific diastereomer, regardless of the inherent preference of the substrate. Cinchona alkaloids, for example, have been used as bifunctional catalysts to control diastereoselectivity in tandem asymmetric reactions that generate nonadjacent stereocenters. acs.org
Research into the conformational control of stereoselective reactions has provided insights into how the three-dimensional structure of a molecule influences reactivity. By understanding and manipulating the conformational preferences of asparagine derivatives, it is possible to enhance the diastereoselectivity of reactions. aalto.fi
The following table outlines different approaches to achieving diastereoselective control in organic synthesis, which are applicable to transformations involving asparagine.
| Method | Principle | Example Application |
| Substrate Control | The existing stereocenter(s) in the substrate direct the stereochemical outcome of the reaction. | Diastereoselective reduction of a ketone on a protected asparagine derivative. |
| Chiral Auxiliary | A temporary chiral group directs the formation of a new stereocenter. | Use of an oxazolidinone auxiliary to control an alkylation reaction on an asparagine scaffold. |
| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one diastereomer. | Asymmetric hydrogenation of a dehydroamino acid derivative of asparagine using a chiral rhodium catalyst. |
| Reagent Control | A chiral reagent is used to introduce a new stereocenter with a specific configuration. | Sharpless asymmetric epoxidation of an allylic alcohol derived from asparagine. |
Large-Scale Synthesis and Industrial Feasibility Studies for Protected Asparagine Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For protected asparagine derivatives, including precursors to DL-N,N²-Dibenzylasparagine, factors such as cost-effectiveness, safety, environmental impact, and scalability of the synthetic route are of paramount importance.
A key aspect of industrial feasibility is the choice of protecting groups. While groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are standard in solid-phase peptide synthesis, their cost and the need for specific deprotection conditions can be prohibitive on a large scale. The trityl (Trt) and dimethoxybenzyl (Dmb) groups are often favored for side-chain protection of asparagine due to their stability and relatively mild cleavage conditions. peptide.com However, the generation of stable carbocations during cleavage can lead to side reactions, such as the alkylation of tryptophan residues, which must be addressed through the use of scavengers. nih.gov
The development of robust and high-yielding synthetic routes is crucial. This often involves optimizing reaction conditions, such as solvent choice, temperature, and catalyst loading, to maximize efficiency and minimize waste. For instance, the synthesis of Fmoc-Asn(Tmob)-OH and Fmoc-Gln(Tmob)-OH has been achieved with high yield and purity, and these derivatives exhibit good solubility and coupling efficiency. google.com
Biocatalysis is an increasingly attractive approach for the large-scale synthesis of amino acids and their derivatives due to its high selectivity, mild reaction conditions, and environmental friendliness. The use of asparagine synthetase, for example, has been explored for the preparation of L-asparagine. nih.gov While this specific enzyme produces the L-enantiomer, the principles of enzyme engineering and directed evolution could potentially be applied to develop biocatalysts for the synthesis of other asparagine derivatives. A significant hurdle in enzymatic synthesis is often the cost of cofactors like ATP. To address this, ATP regeneration systems are being developed to improve the economic viability of these processes on an industrial scale. nih.gov
Process analytical technology (PAT) plays a vital role in ensuring the quality and consistency of large-scale production. In-line monitoring of critical process parameters can help to control the reaction and ensure that the final product meets the required specifications.
The table below summarizes key considerations for the large-scale synthesis of protected asparagine derivatives.
| Consideration | Key Factors | Potential Solutions |
| Cost-Effectiveness | Cost of starting materials, reagents, and solvents; overall yield. | Use of inexpensive and readily available starting materials; optimization of reaction conditions to maximize yield; solvent recycling. |
| Scalability | Ease of handling large quantities of materials; heat transfer in large reactors; purification methods. | Development of robust and reproducible procedures; use of flow chemistry; crystallization instead of chromatography for purification. |
| Safety | Use of hazardous reagents and solvents; exothermic reactions. | Substitution of hazardous materials with safer alternatives; careful control of reaction temperature; implementation of robust safety protocols. |
| Environmental Impact | Generation of waste; use of toxic solvents. | Application of green chemistry principles; use of biocatalysis; development of solvent-free or aqueous reaction systems. |
| Product Quality and Purity | Control of impurities and side reactions; batch-to-batch consistency. | Implementation of process analytical technology (PAT); development of robust purification methods; adherence to Good Manufacturing Practices (GMP). |
Chemical Reactivity and Transformation Pathways of Dl N,n² Dibenzylasparagine
Selective Chemical Transformations at the Asparagine Core
The dibenzyl protection of the asparagine side chain amide in DL-N,N²-Dibenzylasparagine plays a crucial role in directing chemical transformations. This protection prevents the common side reaction of nitrile formation from the side chain amide during peptide synthesis, a reaction often observed with unprotected asparagine when using carbodiimide (B86325) reagents. peptide.com The benzyl (B1604629) groups are stable under a variety of reaction conditions, yet can be removed when desired, making them effective protecting groups.
The use of a dibenzyl protecting group on the primary amine of serine-containing dipeptides has been shown to be essential for successful Mitsunobu reactions to form β-lactam rings. nih.gov While trityl protection yielded no product, the dibenzyl-protected dipeptide was successfully transformed into the desired β-lactam diastereoisomer in good yield. nih.gov This highlights the importance of the choice of protecting group in directing the outcome of a reaction.
Rearrangement Reactions Involving N-Protected Asparagine Moieties
N-protected asparagine derivatives can undergo various rearrangement reactions, often mediated by specific reagents, leading to the formation of new chemical entities.
Hypervalent Iodine-Mediated Rearrangements
Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), can mediate the Hofmann rearrangement of the primary amide in the side chain of asparagine residues within peptides. rsc.orgresearchgate.net This reaction proceeds through the formation of a five-membered N-acylurea intermediate, which is subsequently hydrolyzed, resulting in the selective cleavage of the peptide bond at the asparagine site. rsc.org This method is effective in neutral aqueous solutions at mild temperatures and has been successfully applied to a variety of oligopeptides, including those with protected N-termini and even those containing D-amino acids. rsc.orgresearchgate.net The Hofmann rearrangement itself is a well-established reaction that converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comslideshare.net The use of hypervalent iodine(III) reagents in these rearrangements can be either stoichiometric or catalytic. nih.gov
Formation of β-Amino-L-Alanine Derivatives from Asparagine Precursors
The Hofmann rearrangement of asparagine residues, as described above, leads to the formation of a diamino-propionic acid residue at the C-terminus of the newly formed peptide fragment. This transformation essentially converts the original asparagine into a derivative of β-amino-L-alanine. The direct decarboxylation of L-aspartate, a closely related amino acid, using L-aspartate-α-decarboxylase is a known biological pathway for the synthesis of β-alanine. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov
Reactivity in Peptide Bond Formation and Subsequent Modifications
In peptide synthesis, the protection of the asparagine side chain is often necessary to prevent undesirable side reactions.
The primary side reaction for asparagine during peptide synthesis is the dehydration of the side chain amide to form a β-cyano-alanine residue. nih.govscite.ai This is particularly problematic during the activation of the carboxylic acid for peptide bond formation. nih.gov Using protecting groups on the side chain amide, such as the trityl (Trt) or 2,4-dimethoxybenzyl (Dmb) groups, can minimize this side reaction. peptide.comnih.govwustl.edu
Another significant side reaction involving asparagine residues in peptides is the formation of aspartimide. iris-biotech.depeptide.com This occurs when the nitrogen of the peptide bond attacks the side chain carboxyl group of an adjacent aspartate residue, a reaction that can be catalyzed by both acids and bases. iris-biotech.de While this is more common for aspartic acid, the similar structure of asparagine means related side reactions can occur.
The choice of protecting group is critical, as their removal can sometimes lead to other modifications. For example, the acid-labile Mbh and Tmob protecting groups can generate carbocations upon cleavage that may alkylate sensitive residues like tryptophan. nih.gov
| Coupling Condition | Side Product | Prevention Method |
| Unprotected Asn with DCC/HOBt or BOP | β-cyano-alanine | Side-chain protection (e.g., Trt, Dmb) or use of pre-activated esters like Fmoc-Asn-OPfp. nih.gov |
| Acidolytic cleavage of Mbh/Tmob protected Asn | Tryptophan alkylation | Addition of scavengers during cleavage. nih.gov |
| Aspartic acid residues (sequence dependent) | Aspartimide formation | Use of bulky ester protecting groups or specialized protecting groups like cyanosulfurylide. iris-biotech.de |
Derivatization Reactions for Diverse Chemical Scaffolds
The functional groups present in DL-N,N²-Dibenzylasparagine, including the carboxylic acid, the protected primary amine, and the protected side-chain amide, serve as handles for further chemical modifications, allowing for the synthesis of a variety of chemical scaffolds.
The concept of a "privileged scaffold" is central to drug discovery, where a core molecular structure is capable of binding to multiple biological targets. nih.gov By modifying the core structure of DL-N,N²-Dibenzylasparagine, it is possible to generate libraries of compounds with diverse structures and potential biological activities. nih.govresearchgate.net For instance, the carboxylic acid can be converted to esters, amides, or other functional groups. The protected amino and amide groups, once deprotected, can participate in a wide range of reactions.
Stereochemical Investigations of Dl N,n² Dibenzylasparagine and Its Enantiomers
Understanding Racemization and Enantiomeric Purity
Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate. For amino acids and their derivatives, the primary mechanism of racemization involves the deprotonation of the α-carbon. This process is particularly relevant for asparagine and aspartic acid residues, which are known to be more susceptible to racemization compared to other amino acids.
The mechanism proceeds through the formation of a succinimide (B58015) ring, where the side-chain carbonyl group attacks the peptide bond nitrogen of the subsequent residue. nih.gov This cyclic intermediate facilitates the abstraction of the α-proton, leading to a resonance-stabilized planar carbanion. Reprotonation of this carbanion can occur from either face, resulting in a mixture of both L- and D-succinimide forms, and consequently, racemization. nih.gov Factors such as pH, temperature, and the presence of certain catalysts can influence the rate of racemization. Studies have shown that even during standard solid-phase peptide synthesis, some level of racemization can occur, particularly for sensitive amino acids like histidine and cysteine. researchgate.netresearchgate.net
The enantiomeric purity of a sample, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in excess of the other. It is a crucial parameter in the synthesis and characterization of chiral compounds. For instance, in a study on the degradation of a peptide containing asparagine, deuteration of the α-carbon and the side-chain methylene (B1212753) group was shown to decrease the rate of D-aspartate formation by five-fold, highlighting a potential strategy to protect against racemization. nih.gov
Key Factors Influencing Racemization of Asparagine Derivatives:
| Factor | Description |
| pH | Both acidic and basic conditions can catalyze racemization. |
| Temperature | Higher temperatures generally accelerate the rate of racemization. |
| Solvent | The polarity and protic nature of the solvent can affect the stability of the carbanion intermediate. |
| Protecting Groups | The nature of the N-terminal and side-chain protecting groups can influence the susceptibility to racemization. google.comnih.gov |
| Coupling Reagents | The choice of coupling reagents in peptide synthesis can significantly impact the degree of racemization. researchgate.net |
Chromatographic and Physical Separation Techniques for Enantiomers
The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a fundamental challenge in stereochemistry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantiomeric separation of amino acids and their derivatives. nih.govnih.gov
Chiral HPLC can be performed using two main approaches: direct and indirect. The direct method employs a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. chromatographytoday.comsigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics (e.g., teicoplanin and ristocetin (B1679390) A), proteins, and cyclodextrins. nih.govnih.govcsfarmacie.cz For N-protected amino acids, such as N-Fmoc derivatives, polysaccharide-based CSPs have shown excellent resolving capabilities. phenomenex.com
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.netacs.org
Illustrative Chiral HPLC Separation Data for N-Protected Amino Acids:
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Fmoc-Asp(OtBu)-OH | CHIRALPAK ZWIX(+) | H₂O/MeOH (1:1) + 25 mM DEA + 50 mM AcOH | 0.36 | 1.32 | 1.16 |
| N-Boc-Aspartic Acid | CHIROBIOTIC T | MeOH/H₂O/AcOH/TEA (80:20:0.1:0.1) | 1.54 (L) | 1.25 | 2.10 |
| N-Cbz-Aspartic Acid | CHIROBIOTIC T | MeOH/H₂O/AcOH/TEA (80:20:0.1:0.1) | 2.11 (L) | 1.20 | 2.50 |
Data is illustrative and sourced from publicly available application notes and databases for analogous compounds. hplc.eu DEA: Diethylamine, AcOH: Acetic Acid, TEA: Triethylamine.
Physical separation techniques, such as diastereomeric crystallization, can also be employed for the resolution of racemic amino acids. This method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Stereochemical Control in Synthesis: From DL-Mixtures to Enantiopure Compounds
The synthesis of enantiopure compounds can be achieved either by resolving a racemic mixture or, more efficiently, through stereoselective synthesis. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a product. This can be accomplished by using a chiral substrate, a chiral reagent, a chiral auxiliary, or a chiral catalyst.
For the synthesis of N-substituted amino acids like N,N²-Dibenzylasparagine, several strategies for stereochemical control can be envisioned. One common approach is the use of a chiral starting material, such as an enantiomerically pure amino acid, which is then elaborated to the desired product.
Asymmetric synthesis methodologies have been developed for the preparation of various N-benzyl amino acid derivatives. nih.govthieme-connect.com For example, a catalytic asymmetric Tsuji–Trost α-benzylation reaction of N-unprotected amino acids has been reported, utilizing a ternary catalyst system to produce α-benzyl amino acids with high yields and enantioselectivities. nih.govthieme-connect.com Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. researchgate.net
Furthermore, stereoselective C-radical additions to chiral glyoxylate-derived N-sulfinyl imines have been developed using photoredox catalysis, providing a route to unnatural α-amino acids with high diastereoselectivity. nih.govrsc.org The synthesis of Nβ-substituted α,β-diamino acids has also been achieved through highly diastereoselective 1,4-conjugate additions of nitrogen nucleophiles to chiral bicyclic dehydroalanines. acs.org
The following table outlines general strategies for the stereoselective synthesis of N-substituted amino acids.
General Strategies for Stereoselective Synthesis of N-Substituted Amino Acids:
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as natural amino acids. | Synthesis starting from L- or D-asparagine. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry. | Evans auxiliaries or N-tert-butanesulfinyl groups. nih.gov |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation, alkylation, or amination reactions. nih.govthieme-connect.com |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase- or protease-catalyzed hydrolysis of esters or amides. |
The development of robust and efficient methods for the synthesis of enantiopure N,N²-Dibenzylasparagine is essential for investigating the specific biological activities and properties of its individual enantiomers.
Strategic Applications of Dl N,n² Dibenzylasparagine in Advanced Organic Synthesis
Role as a Key Building Block in Peptide Synthesis and Analogs
The synthesis of peptides, both in solution and on a solid phase, is a cornerstone of chemical biology and drug discovery. The incorporation of asparagine residues into peptide sequences, however, can be challenging due to side reactions associated with its side-chain amide group. The use of protected asparagine derivatives, such as DL-N,N²-Dibenzylasparagine, is a key strategy to circumvent these issues.
The introduction of protecting groups on the side-chain amide of asparagine is a common strategy to prevent undesirable side reactions during peptide synthesis. peptide.com In solid-phase peptide synthesis (SPPS), both Boc and Fmoc chemistries can be employed. While asparagine can sometimes be used without side-chain protection, there is a risk of the amide group reacting with carbodiimide (B86325) reagents to form nitriles. peptide.com This becomes particularly problematic in the synthesis of long peptides where the asparagine residue is repeatedly exposed to coupling reagents. peptide.com To mitigate this, protecting groups like xanthyl (Xan) in Boc chemistry and trityl (Trt) in Fmoc chemistry are frequently used. peptide.com
Unprotected asparagine and glutamine derivatives often exhibit poor solubility in the solvents used for Fmoc-based solid-phase peptide synthesis. For instance, only a 0.2M solution of Fmoc-Asn-OH in DMF can be prepared, and precipitation can occur upon mixing with coupling reagents. google.comgoogle.com The use of side-chain protected derivatives, such as those with trityl (Trt) or trialkoxybenzyl (Taob) groups, can significantly improve solubility and coupling efficiency. google.comgoogle.comnih.gov For example, Fmoc-Asn(Tmob)-OH and Fmoc-Gln(Tmob)-OH have been shown to be stable in DMF solution, exhibit good solubility in organic solvents, and couple directly without significant side reactions. google.com
In solution-phase peptide synthesis, strategies like the Group-Assisted Purification (GAP) chemistry have been developed to simplify purification processes, avoiding the need for chromatography and recrystallization. nih.gov This method can reduce solvent usage and waste production. nih.gov Another approach in solution-phase synthesis involves using the 4-nitrobenzenesulfonamido group as a protecting and activating system for the carboxyl function, allowing for peptide synthesis in both the C → N and N → C directions. rsc.org
Table 1: Protecting Groups for Asparagine in Peptide Synthesis
| Protecting Group | Chemistry | Key Advantages |
|---|---|---|
| Trityl (Trt) | Fmoc | Preferred for Fmoc chemistry, improves solubility. peptide.com |
| Xanthyl (Xan) | Boc | Commonly used in Boc chemistry. peptide.com |
| 2,4,6-Trimethoxybenzyl (Tmob) | Fmoc | Good solubility, stable in solution, couples without side reactions. google.comgoogle.com |
| 4-nitrobenzenesulfonamido | Solution-Phase | Acts as a protecting/activating system for the carboxyl function. rsc.org |
Mitigation of Side Reactions in Asparagine-Containing Peptide Sequences
A primary challenge in the synthesis of peptides containing asparagine is the propensity for side reactions. One of the most common is the dehydration of the side-chain amide to form a β-cyanoalanine residue, especially during the activation of the carboxyl group of Fmoc-asparagine. nih.gov The use of side-chain protected asparagine derivatives, such as Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, coupled with reagents like BOP, can proceed rapidly and without this side reaction. nih.gov
Another significant side reaction is the formation of aspartimides, which can occur under both acidic and basic conditions. iris-biotech.depeptide.com This reaction is particularly prevalent when the asparagine residue is followed by amino acids like glycine, aspartic acid, asparagine, glutamine, or arginine. iris-biotech.de Aspartimide formation can lead to racemization and the formation of both α- and β-peptides. iris-biotech.de Strategies to minimize this include the use of bulkier side-chain protecting groups and the addition of HOBt to the deprotecting solution in Fmoc synthesis. peptide.com
Furthermore, sequences containing Asn-X (where X is a non-hindered amino acid) can form cyclic imides under acidic or basic conditions, which can then open to yield deamidated alpha and beta peptides. google.com The use of appropriate side-chain protection on the asparagine residue is crucial to prevent these and other unwanted transformations, ensuring the synthesis of a homogeneous peptide. nih.gov
Precursor for Complex Molecular Architectures
Beyond its role in peptide synthesis, DL-N,N²-Dibenzylasparagine serves as a valuable precursor for the construction of more complex molecular architectures. The chiral backbone of asparagine can be utilized to induce asymmetry in subsequent reactions. For instance, racemic D,L-asparagine has been shown to induce the spontaneous asymmetric resolution of other racemic amino acids like phenylalanine and tryptophan through recrystallization. nih.gov This highlights the potential of asparagine derivatives to act as chiral resolving agents.
The asparagine scaffold can also be modified to create surrogates for use in the assembly of N-linked glycopeptide mimetics through chemoselective ligation. researchgate.net This demonstrates the adaptability of the asparagine structure for creating novel biomolecules. The inherent chirality and functional groups of asparagine make it a versatile starting material for the synthesis of various complex organic molecules, including those with potential applications in materials science and medicinal chemistry. chemscene.com
Design and Development of Asparagine-Based Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical ligands. pnas.org Amino acids, with their inherent chirality, are excellent starting points for the design of new chiral ligands.
Asparagine-based chiral ligands have the potential to influence a wide range of enantioselective transformations. The design of these ligands often involves modifying the amino acid structure to incorporate coordinating atoms like phosphorus, sulfur, or nitrogen. pnas.org The resulting metal complexes can then catalyze reactions with high levels of enantiocontrol. pnas.org The development of such catalysts is often a combination of rational design based on mechanistic understanding and empirical screening. pnas.org The use of asparagine as a chiral building block can contribute to the creation of a defined chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.
The relationship between the structure of a chiral ligand and its performance in a catalytic reaction is a key area of research. In the context of asparagine-based ligands, factors such as the nature of the protecting groups on the amide and the type of coordinating atoms introduced will significantly impact the ligand's effectiveness. For instance, the steric and electronic properties of the benzyl (B1604629) groups in DL-N,N²-Dibenzylasparagine can influence the conformational preferences of the resulting ligand and its coordination to a metal center.
Descriptive structure-separation relationship (DSSR) studies have been used to understand how the molecular properties of an analyte affect its enantiodiscrimination by a chiral selector. nih.gov Similar principles can be applied to understand how the structural features of an asparagine-based ligand influence its ability to induce enantioselectivity in a catalytic reaction. By systematically modifying the ligand structure and evaluating its performance, researchers can develop a deeper understanding of the structure-performance relationship and design more effective chiral catalysts. acs.org
Synthesis of Modified Amino Acid Derivatives and Probes
The strategic use of protecting groups is a cornerstone of advanced organic synthesis, particularly in the modification of multifunctional molecules like amino acids. While direct research on the application of DL-N,N²-Dibenzylasparagine in the synthesis of modified amino acid derivatives and probes is not extensively documented in publicly available literature, its structure suggests a potential role as a key intermediate. The dibenzyl groups on the amide nitrogen of the asparagine side chain offer a robust protection strategy, which is crucial for preventing undesirable side reactions during the chemical modification of the amino acid's core structure.
The primary purpose of protecting the side-chain amide of asparagine is to enhance solubility and prevent side reactions, such as dehydration to a nitrile or unwanted interactions during coupling reactions in peptide synthesis. nih.govpeptide.com Protecting groups like trityl (Trt), xanthyl (Xan), and 2,4,6-trimethoxybenzyl (Tmob) are commonly employed for this purpose. nih.govwikipedia.org The dibenzyl group in DL-N,N²-Dibenzylasparagine would serve a similar function, offering stability under various reaction conditions, which can then be removed at a later stage.
The synthesis of modified amino acid derivatives, such as fluorescently labeled amino acids or biotinylated probes, is essential for studying biological processes like protein dynamics, enzyme mechanisms, and cellular imaging. rsc.orgnih.gov These probes are created by attaching a reporter molecule, like a fluorophore or biotin (B1667282), to the amino acid. This process often requires the amino and carboxyl groups, as well as reactive side chains, to be appropriately protected to ensure selective modification. libretexts.org
Synthesis of Fluorescent Asparagine Probes
Fluorescent amino acids are invaluable tools in chemical biology for visualizing and tracking biological molecules and processes. nih.govrsc.orgnih.gov The synthesis of a fluorescent asparagine probe using a protected intermediate like DL-N,N²-Dibenzylasparagine would theoretically involve the coupling of a fluorophore to the α-amino group or the carboxyl group, or through modification of the side chain if the protecting groups were selectively removed.
A general synthetic approach would first involve the protection of the α-amino group with a suitable protecting group like Fmoc or Boc, if not already protected. peptide.com With the side-chain amide protected by the dibenzyl groups, a fluorescent tag could be attached to the C-terminus. Alternatively, if the α-amino group is free, it could be the site of modification.
The choice of fluorophore is critical and depends on the specific application, considering factors like quantum yield, photostability, and excitation/emission wavelengths. nih.govabcam.com
Table 1: Common Fluorophores for Amino Acid Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|
| Dansyl Chloride | 335-350 | 510-530 | Environmentally sensitive, blue-green emission. |
| Fluorescein Isothiocyanate (FITC) | 495 | 519 | Bright green fluorescence, pH-sensitive. biomol.com |
| Tetramethylrhodamine (TRITC) | 550 | 573 | Bright red-orange fluorescence, photostable. |
| Coumarin Derivatives | 375-410 | 450-490 | Blue fluorescence, good photostability. rsc.org |
| NBD (Nitrobenzoxadiazole) | 465 | 535 | Environmentally sensitive, green fluorescence. sigmaaldrich.com |
Following the attachment of the fluorescent tag, the protecting groups, including the dibenzyl groups on the asparagine side chain, would be removed under specific conditions to yield the final fluorescent amino acid probe.
Synthesis of Biotinylated Asparagine Probes
Biotinylation is a powerful technique for labeling and purifying proteins and other biomolecules due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. wikipedia.orgaddgene.org A biotinylated asparagine derivative can be used to probe protein-protein interactions, for affinity chromatography, and in immunoassays. creative-peptides.com
The synthesis of a biotinylated asparagine probe from DL-N,N²-Dibenzylasparagine would follow a similar strategy to that of fluorescent probes. The biotin moiety would be introduced at a specific site on the amino acid, typically the α-amino group, while the other functional groups are protected. creative-peptides.com Various biotinylation reagents with different spacer arms are available to minimize steric hindrance between the biotin and the target molecule. sigmaaldrich.com
Table 2: Common Biotinylation Reagents for Amino Group Labeling
| Reagent | Reactive Group | Spacer Arm Length (Å) | Characteristics |
|---|---|---|---|
| NHS-Biotin | N-Hydroxysuccinimide ester | 13.5 | Reacts with primary amines. |
| Sulfo-NHS-Biotin | Sulfonated NHS ester | 13.5 | Water-soluble version of NHS-Biotin. |
| NHS-LC-Biotin | NHS ester | 22.4 | Long chain spacer arm reduces steric hindrance. |
| NHS-PEG4-Biotin | NHS ester with PEG spacer | 24.3 | Polyethylene glycol spacer increases solubility. thermofisher.com |
After the biotin moiety is attached, a deprotection step would be carried out to remove the dibenzyl groups and any other protecting groups to yield the final biotinylated asparagine derivative. The choice of deprotection conditions would need to be compatible with the newly introduced biotin tag.
Computational and Mechanistic Studies on Dl N,n² Dibenzylasparagine Chemistry
Elucidation of Reaction Mechanisms via Computational Chemistry
Detailed computational chemistry studies, such as those employing quantum mechanics to map reaction pathways for the synthesis or degradation of DL-N,N²-Dibenzylasparagine, are not extensively documented in publicly available research. However, the mechanism of its biological action as an inhibitor of human asparagine synthetase (hASNS) has been investigated through a combination of experimental and in silico methods. nih.govresearchgate.net
Asparagine synthetase is a crucial enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine. nih.gov The reaction mechanism involves two main steps occurring in separate active sites:
Glutamine Hydrolysis: In the N-terminal active site, glutamine is hydrolyzed to produce glutamate (B1630785) and ammonia (B1221849). nih.govwikipedia.org
Aspartate Activation and Amination: In the C-terminal active site, ATP activates aspartate to form a β-aspartyl-AMP intermediate. nih.govebi.ac.uk The ammonia, having traveled from the first active site via an intramolecular tunnel, then acts as a nucleophile, attacking the intermediate to form asparagine. nih.govwikipedia.org
DL-N,N²-Dibenzylasparagine, referred to as NNDAsp in studies, functions as an asparagine analogue. nih.govresearchgate.net Research indicates that it acts as a competitive inhibitor of ASNS. nih.govresearchgate.netnih.gov This competitive inhibition suggests that the compound vies with the natural substrates (aspartate or glutamine) for binding to the enzyme's active sites. The presence of the bulky benzyl (B1604629) groups on both nitrogen atoms of the asparagine scaffold likely plays a key role in its interaction with the enzyme, sterically or through specific hydrophobic interactions, thereby blocking the normal catalytic cycle. nih.govnih.gov This inhibition disrupts the production of asparagine, a mechanism that has been explored for its potential in targeting cancer cells that are highly dependent on this amino acid. wikipedia.orgpatsnap.com
Molecular Docking and Interaction Profiling with Biological Targets (e.g., Enzymes)
Molecular docking simulations have been instrumental in visualizing and understanding the interaction between N,N-dibenzylasparagine (NNDAsp) and its biological target, human asparagine synthetase (hASNS). nih.govnih.gov These computational models predict the binding conformation and affinity of a ligand to a protein receptor, providing insights into the basis of its inhibitory activity.
A study investigating the anticancer properties of NNDAsp confirmed its targeting of ASNS through molecular docking analysis. nih.gov The docking results revealed that NNDAsp binds to the N-terminal domain of the ASNS enzyme. nih.gov This domain is responsible for the glutaminase (B10826351) activity of the enzyme—the hydrolysis of glutamine to provide the ammonia required for asparagine synthesis. wikipedia.org
The analysis identified two specific binding sites within this N-terminal domain where NNDAsp interacts with amino acid residues. nih.gov The key interacting residues were identified as phenylalanine and asparagine. nih.gov The interaction with these residues within the active site explains the compound's ability to competitively inhibit the enzyme, preventing it from processing its natural substrate, glutamine. nih.govnih.gov
Table 1: Molecular Docking Profile of DL-N,N²-Dibenzylasparagine Analogue
| Ligand | Target Protein | Binding Site | Interacting Residues | Reference |
|---|---|---|---|---|
| N,N-dibenzylasparagine (NNDAsp) | Human Asparagine Synthetase (hASNS) | N-terminal glutaminase domain | Phenylalanine, Asparagine | nih.gov |
These findings from molecular docking provide a structural basis for the observed biological activity of NNDAsp as an ASNS inhibitor. nih.gov By occupying the glutaminase active site, the compound effectively halts the enzymatic reaction, leading to a depletion of asparagine. nih.govpatsnap.com
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their physical, chemical, or biological reactivity. These models are often used to predict the properties of new, untested compounds.
Despite the utility of QSAR in drug discovery and chemical research, a specific QSAR study focusing on DL-N,N²-Dibenzylasparagine or a series of closely related N-substituted asparagine analogues to predict their reactivity or inhibitory potential against specific targets like ASNS could not be identified in the reviewed scientific literature. The development of such a model would require a dataset of multiple asparagine derivatives with experimentally measured reactivity or activity data, which does not appear to be currently available.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
The molecular structure of an N-protected asparagine derivative is typically confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. A ¹H NMR spectrum would be expected to show characteristic signals for the benzyl (B1604629) group protons, typically in the aromatic region (around 7.2-7.5 ppm), as well as signals for the protons on the asparagine backbone. The chemical shifts and splitting patterns of the α- and β-protons of the asparagine core would provide information about the connectivity and local chemical environment. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups. For similar, simpler N-protected asparagine derivatives like Boc-L-asparagine, distinct signals for the protecting group and the amino acid moiety are readily observed. For instance, in a ¹H NMR spectrum of Boc-L-asparagine, the tert-butyl protons appear as a singlet around 1.4 ppm, while the backbone protons resonate at different, specific shifts.
Infrared (IR) spectroscopy serves to identify the functional groups present. For DL-N,N²-Dibenzylasparagine, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (if secondary amines are present), C-H stretching from both aromatic (benzyl) and aliphatic (asparagine backbone) groups, C=O stretching from the amide and carboxylic acid groups (typically in the 1600-1750 cm⁻¹ region), and C=C stretching from the aromatic rings. nih.gov The precise positions of these bands can offer clues about hydrogen bonding within the molecular structure. researchgate.net
Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. rsc.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate a protonated molecular ion [M+H]⁺, confirming the molecular mass. nih.gov Tandem mass spectrometry (MS/MS) could then be employed to fragment this ion, providing structural information based on the resulting daughter ions. For related asparagine derivatives, fragmentation often involves the loss of protecting groups or side-chain components. rsc.orgnih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and, for a DL-mixture, for separating the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be the standard approach to assess chemical purity. nih.govnih.gov
To determine the enantiomeric excess, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of N,N²-Dibenzylasparagine. Various types of CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, are available and have been successfully used for the separation of other amino acid derivatives. nih.gov The choice of mobile phase, which could be a normal-phase (e.g., hexane/isopropanol) or reversed-phase system, is critical for achieving good separation (resolution) between the two enantiomer peaks.
Gas Chromatography (GC) could also be employed, particularly for purity analysis, though it would likely require derivatization of the polar carboxylic acid and amide groups to increase the compound's volatility. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the acidic protons to their corresponding silyl (B83357) esters and ethers. Chiral GC columns could then be used to separate the derivatized enantiomers.
Crystallographic Analysis of Asparagine Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a single, high-quality crystal of the compound must first be grown.
If a suitable crystal of either the racemic DL-N,N²-Dibenzylasparagine or one of its resolved enantiomers could be obtained, X-ray diffraction analysis would elucidate its solid-state conformation. This would include the orientation of the benzyl groups relative to the asparagine backbone and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. Crystallographic studies on L-asparagine monohydrate, for example, have detailed the hydrogen-bonding network that defines its crystal structure. Similar analyses on asparagine synthetase have provided insights into its active site and evolutionary relationships. Such detailed structural information is invaluable for understanding the molecule's physical properties and potential biological interactions.
Future Perspectives and Challenges in Dl N,n² Dibenzylasparagine Research
Innovations in Environmentally Benign Synthetic Routes
The chemical synthesis of peptides and their derivatives has traditionally been associated with a significant environmental footprint, largely due to the extensive use of organic solvents. nih.gov The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate this issue. researchgate.netsemanticscholar.orggreentech.fr For a compound like DL-N,N²-Dibenzylasparagine, the development of environmentally benign synthetic routes is a critical challenge and a significant area for future innovation.
A key focus will be the replacement of conventional, often hazardous, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. researchgate.net Research has shown that solvents like propylene (B89431) carbonate can be effective substitutes in both solution- and solid-phase peptide synthesis. researchgate.net Another promising avenue is the use of water as a solvent, which is the most environmentally friendly option. semanticscholar.orggreentech.fr However, the low solubility of many protected amino acids in water presents a major hurdle. greentech.fr
To address this, innovative techniques such as the use of water-dispersible nanoparticles of protected amino acids are being explored. semanticscholar.org This approach involves pulverizing the protected amino acid to form nanoparticles that can be dispersed in water, thereby facilitating reactions in an aqueous medium. semanticscholar.org Furthermore, the development of water-soluble protecting groups could also pave the way for more sustainable synthetic protocols. greentech.fr
The synthesis of DL-N,N²-Dibenzylasparagine would likely involve the N-benzylation of asparagine. Future research could focus on developing catalytic methods for this transformation that avoid the use of stoichiometric and often toxic reagents. For instance, borrowing from methodologies for the synthesis of other dibenzylated amines, catalytic systems could be developed that are more atom-economical and generate less waste.
Expanding the Scope of Asymmetric Applications
The presence of a chiral center in the asparagine backbone of DL-N,N²-Dibenzylasparagine makes it a candidate for applications in asymmetric synthesis. While the "DL" designation indicates a racemic mixture, the separation of its enantiomers or the development of stereoselective syntheses would unlock its potential as a chiral auxiliary or ligand in asymmetric catalysis.
Future research should focus on developing efficient methods for the enantioselective synthesis of L- or D-N,N²-Dibenzylasparagine. This could be achieved through various established strategies for the asymmetric synthesis of unnatural amino acids, such as:
Enantioconvergent Cross-Coupling: Nickel-catalyzed cross-coupling reactions have been successfully employed for the enantioconvergent synthesis of protected unnatural α-amino acids from racemic alkyl electrophiles. nih.govacs.org This approach could be adapted for the synthesis of enantiomerically enriched N,N²-Dibenzylasparagine.
Diastereoselective Addition: The addition of organometallic reagents to chiral imines or oximes derived from glyoxylates is another powerful tool for asymmetric amino acid synthesis. nih.govrsc.org
Enzymatic Resolution: Biocatalytic methods, which are inherently stereoselective and operate under mild conditions, could be explored for the resolution of racemic DL-N,N²-Dibenzylasparagine.
Once enantiomerically pure forms are accessible, they could be investigated as chiral ligands in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and aminations. The dibenzyl groups could provide the necessary steric bulk and electronic properties to induce high levels of stereoselectivity.
Discovery of Novel Reactivity and Transformation Modes
The unique structural features of DL-N,N²-Dibenzylasparagine, namely the protected α-amino and side-chain amide functionalities, open up avenues for exploring novel reactivity and chemical transformations. The benzyl (B1604629) protecting groups are relatively stable but can be cleaved under specific conditions, allowing for further functionalization at the nitrogen atoms.
A significant area of future research lies in the potential biological activity of this compound. A study has already investigated the anticancer properties of a compound referred to as "N,N-dibenzylasparagine (NNDAsp)," which appears to be the same as or closely related to the subject of this article. nih.govresearchgate.net The study found that NNDAsp inhibited the proliferation of colon cancer cells and induced apoptosis, suggesting it acts as an antagonist to asparagine synthetase. nih.govresearchgate.net This finding is particularly relevant as some cancers are dependent on asparagine for their growth. nih.gov Further exploration of its mechanism of action and its efficacy against other cancer cell lines is a critical future direction.
Beyond its biological activity, the chemical reactivity of the amide functionalities could be exploited. For instance, the side-chain amide could participate in cyclization reactions to form heterocyclic structures, which are prevalent in many biologically active molecules. The development of novel catalytic methods for the selective transformation of the amide groups in the presence of other functionalities would be a valuable contribution to synthetic chemistry.
Development of Advanced Materials Based on Asparagine Derivatives
Amino acids and their derivatives are attractive building blocks for the synthesis of biodegradable and biocompatible polymers with applications in the biomedical field. nih.gov Aspartic acid, the parent amino acid of asparagine, has been used to create a variety of polymers, including superabsorbent polymers for self-sealing cementitious materials and biodegradable polyesters for drug delivery. nih.govtandfonline.comresearchgate.netresearchgate.net
Future research could explore the incorporation of DL-N,N²-Dibenzylasparagine into polymeric structures. The dibenzyl groups would introduce significant hydrophobicity, which could be used to tune the physical and chemical properties of the resulting materials. For example, it could be used to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures for drug delivery applications.
The development of polymers based on hydroxyalkyl derivatives of asparagine has already shown promise for creating long-circulating liposomes for targeted drug delivery. acs.org By analogy, polymers incorporating DL-N,N²-Dibenzylasparagine could be designed to have specific thermal or pH-responsive properties, making them suitable for "smart" material applications. The biodegradability of the poly(amino acid) backbone would be a significant advantage in biomedical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
